molecular formula C9H12O B167550 2-Ethyl-6-methylphenol CAS No. 1687-64-5

2-Ethyl-6-methylphenol

Cat. No. B167550
CAS RN: 1687-64-5
M. Wt: 136.19 g/mol
InChI Key: CIRRFAQIWQFQSS-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylphenol is a chemical compound used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-6-methylphenol is C9H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Ethyl-6-methylphenol is a light yellow to brown clear liquid . It has a molecular weight of 136.19 . The melting point is estimated to be 48.26°C and the boiling point is between 96-98°C/15mm . The density is estimated to be 0.9809 .

Scientific Research Applications

2-Ethyl-6-methylphenol, also known as 6-Ethyl-o-cresol , is a type of cresol . Cresols are a group of aromatic organic compounds that are widely used in various industries . Here are some potential applications:

  • Pharmaceutical Intermediate

    • 2-Ethyl-6-methylphenol is used as a pharmaceutical intermediate . This means it is used in the process of producing pharmaceutical drugs. The specific drugs it is used to produce are not specified in the sources I have access to.
  • Chemical Synthesis

    • As a type of cresol, 2-Ethyl-6-methylphenol could potentially be used in chemical synthesis . Cresols are often used in the production of other chemicals. For example, when 2-Methylphenol is nitrified, a powerful herbicide called dinitrocresol is produced .

Also, it’s important to note that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Therefore, any applications of this chemical should be handled with extreme care.

Safety And Hazards

2-Ethyl-6-methylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethyl-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRFAQIWQFQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25750-50-9
Record name Poly(2-methyl-6-ethyl-1,4-phenylene ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25750-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80168596
Record name Phenol, 2-ethyl-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylphenol

CAS RN

1687-64-5
Record name 2-Ethyl-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethyl-6-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethyl-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-6-methylphenol
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Record name 2-ETHYL-6-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

19.4 mL (0.23 mmol) concentrated HCl and a solution of 16.1 g (0.23 mmol) sodium nitrite in water (approx. 70 mL) were added to a solution of 30 g (222 mmol) 2-ethyl-6-methyl-aniline in 135 mL EtOH at 0° C. and the mixture was stirred for 15 min. This mixture was added at 45° C. to a solution of 10.5 mL concentrated H2SO4 in 300 mL water and at the end of the addition heated to 70° C. The aqueous phase was cooled to RT and exhaustively extracted with EtOAc. The combined organic phases were extracted with 1 M NaOH solution. The aqueous phase was washed with DCM, acidified to pH 1 with 4 N HCl solution and extracted with DCM. The organic phase was washed with saturated NaCl solution, dried over Na2SO4 and evaporated down i.vac. The crude product was used in the next reaction step without any further purification.
Name
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19.4 mL
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16.1 g
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70 mL
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135 mL
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10.5 mL
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300 mL
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of H2SO4 (150 mL) in water (250 mL), 2-ethyl-6-methylaniline (15.0 g, 111 mmol) is added. The solution is treated with ice (150 g) before a solution of NaNO2 (10.7 g, 155 mmol) in water (150 mL) and ice (50 g) is added dropwise. The mixture is stirred at 0° C. for 1 h. 50% aq. H2SO4 (200 mL) is added and stirring is continued at rt for 18 h. The mixture is extracted with DCM and the organic extracts are dried over MgSO4 and evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-ethyl-6-methyl-phenol (8.6 g) as a crimson oil; LC-MS: tR=0.89 min; 1H NMR (CDCl3): δ 7.03-6.95 (m, 2H), 6.80 (t, J=7.6 Hz, 1H), 4.60 (s, 1H), 2.64 (q, J=7.6 Hz, 2H), 2.25 (s, 3H), 1.24 (t, J=7.6 Hz, 3H). b) A solution of 2-ethyl-6-methyl-phenol (8.40 g, 61.7 mmol) and hexamethylene tetraamine (12.97 g, 92.5 mmol) in acetic acid (60 mL) and water (14 mL) is heated to 115° C. The water is distilled off at 117° C. and collected with a Dean-Stark apparatus. Then the water separator is replaced by a reflux condensor and the mixture is refluxed for 3 h. The mixture is cooled to rt, diluted with water (100 mL) and extracted with EA. The organic extract is washed with sat. aq. NaHCO3, dried over MgSO4 and evaporated. The remaining solid is dissolved in EA and treated with heptane to initialize crystallisation. The solid material is collected and dried to give 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (3.13 g) as a colourless crystalline powder, 1H NMR (CDCl3): δ 9.83 (s, 1H), 7.58-7.53 (m, 2H), 5.30 (s br, 1H), 2.69 (q, J=7.6 Hz, 2H), 2.32 (s, 3H), 1.28 (t, J=7.6 Hz, 3H). c) To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (34.9 g, 0.213 mol) in MeCN (350 mL), K2CO3 (58.7 g, 0.425 mol) and benzylbromide (36.4 g, 0.213 mol) is added. The mixture is stirred at 60° C. for 2 h before it is cooled to rt, diluted with water and extracted twice with EA. The organic extracts are washed with water and concentrated to give crude 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (45 g) as an orange oil. 1H NMR (CDCl3): δ 1.29 (t, J=7.5 Hz, 3H), 2.40 (s, 3H), 2.77 (q, J=7.8 Hz, 2H), 4.90 (s, 2H), 7.31-7.52 (m, 5H), 7.62 (d, J=1.5 Hz, 1H), 7.66 (d, J=1.8 Hz, 1H), 9.94 (s, 1H). d) To a mixture of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (132 g, 0.519 mol) and 2-methyl-2-butene (364 g, 5.19 mol) in tert.-butanol (1500 mL), a solution of NaH2PO4 dihydrate (249 g, 2.08 mol) in water (1500 mL) is added. To this mixture, NaClO2 (187.8 g, 2.08 mol) is added in portions. The temperature of the reaction mixture is kept below 30° C., and evolution of gas is observed. Upon completion of the addition, the orange bi-phasic mixture is stirred well for 3 h before it is diluted with TBME (1500 mL). The organic layer is separated and washed with 20% aq. NaHS solution (1500 mL) and water (500 mL). The organic phase is then extracted three times with 0.5 N aq. NaOH (1000 mL) and the aq. phase is acidified with 25% aq. HCl (500 mL) and extracted twice with TBME (1000 mL). These organic extracts are combined and evaporated to dryness to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 4.86 (s, 2H), 7.34-7.53 (m, 5H), 7.68 (s, 2H), 12.70 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-methylphenol
Reactant of Route 2
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2-Ethyl-6-methylphenol
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2-Ethyl-6-methylphenol
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2-Ethyl-6-methylphenol
Reactant of Route 5
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2-Ethyl-6-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Ethyl-6-methylphenol

Citations

For This Compound
125
Citations
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
… 2-Ethyl-6methylphenol was synthesized by acetylation of 2-methylphenol followed by AlCl,-… fraction but substantial amounts of the 2-ethyl-6-methylphenol might be in the weakly acidic …
Number of citations: 8 www.sciencedirect.com
LC Bondi - 2019 - scholarworks.smith.edu
GABAA receptors are the most widely distributed inhibitory receptors in the mammalian CNS and are the primary targets for anesthetics. Propofol is an intravenous anesthetic that acts …
Number of citations: 0 scholarworks.smith.edu
J Xu, M Yang, J Dai, H Cao, C Pan, X Qiu, M Xu - Bioresource technology, 2008 - Elsevier
… The main biodegradation metabolites identified in our experiment consisted of 2-ethyl-6-methylphenol (compound 1; m/z, 136, 121, 91, 77), 2-ethyl-6-methylaniline (compound 2; m/z, …
Number of citations: 66 www.sciencedirect.com
SW Kim, GH Lee - Rapid communications in mass spectrometry, 1999 - Wiley Online Library
… The diagnostic mass spectrum of t-butylphenol with methyl-methine linkages between phenolic rings was observed at m/z 192, corresponding to 4-t-butyl-2ethyl-6-methylphenol. Other …
AS Hay - Journal of Polymer Science, 1962 - Wiley Online Library
… Phenols with substituents of intermediate size, such as 2-ethyl-6methylphenol, 2,6-diethylphenol, and 2-methy1-6-isopropy1pheno1, are readily oxidized to high molecular weight …
Number of citations: 243 onlinelibrary.wiley.com
AS Hay - Journal of Polymer Science Part A: Polymer Chemistry, 1996 - Wiley Online Library
… Phenols with substituents of intermediate size, such as 2-ethyl-6methylphenol, 2,6diethylphenol, and 2-methyl-6-isopropylphenolJ are readily oxidized to high molecular weight …
Number of citations: 3 onlinelibrary.wiley.com
G Schäfer, T Fleischer - Helvetica Chimica Acta - Wiley Online Library
… As 2-ethyl-6-methylphenol (5) is a liquid with a reported boiling point of 215 C, we wanted to avoid its isolation due to potential loss of material upon concentration of the reaction solvent…
Number of citations: 0 onlinelibrary.wiley.com
P Buryan, V Kubelka, J Mitera… - … of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… The following compounds were synthetized in our laboratory: 2-ethyl-6-methylphenol, 2-ethyl-4,5-dimethylphenol, 2-methyl-4-n-propylphenol, 2-methyl-6-n-propylphenol, 3-methyl-6-n-…
Number of citations: 9 cccc.uochb.cas.cz
MI Baikenov, SK Amerkhanova, GG Baikenova… - Solid Fuel …, 2013 - Springer
The results of the chromatographic analysis of coal tar for the concentrations of phenols and their derivatives are given. It was shown that coal tar from AO Sary-Arka Spetskoks is …
Number of citations: 3 link.springer.com
P Buryan, J Macak - Journal of Chromatography A, 1977 - Elsevier
The separation of C 7 –C 15 monohydric alkylphenols, C 9 and C 10 indanols, C 10 and C 11 naphthols, and 5,6,7,8-tetrahydro-1-naphthol on a column packed with 5% (w/w) of a …
Number of citations: 14 www.sciencedirect.com

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